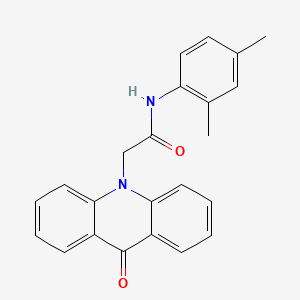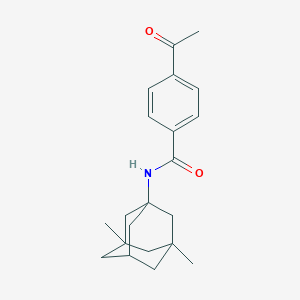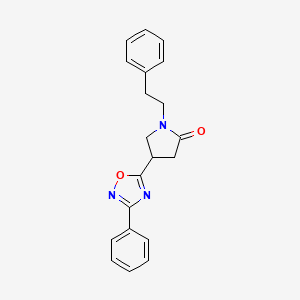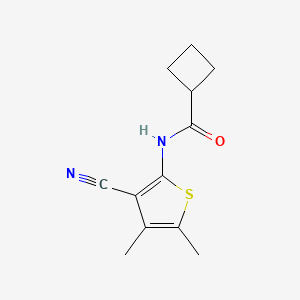
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DMAPT has been found to have anti-tumor effects in a variety of cancer types, and research is ongoing to better understand its mechanisms of action and potential clinical applications.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-kappaB. NF-kappaB is a protein that plays a key role in regulating the immune system and inflammation, but it is also involved in the development and progression of cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit NF-kappaB activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth and invasion of bacteria. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide as a research tool is its specificity for inhibiting NF-kappaB activity. This allows researchers to study the role of NF-kappaB in various biological processes, including cancer development and progression. However, one limitation of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide. One area of interest is the development of more specific and less toxic NF-kappaB inhibitors. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Additionally, research is ongoing to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide and its potential clinical applications in cancer treatment and other diseases.
合成法
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 9-chloroacridine. The final step involves the reaction of the resulting intermediate with ammonia to form N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has anti-tumor effects in a variety of cancer types, including breast, prostate, and lung cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-11-12-19(16(2)13-15)24-22(26)14-25-20-9-5-3-7-17(20)23(27)18-8-4-6-10-21(18)25/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDNDQVVYKGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
